(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin

Description

Contextualization as a Dapagliflozin (B1669812) Metabolite and Impurity

(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin is recognized both as a metabolite formed in the body after the administration of Dapagliflozin and as a potential impurity that can arise during the synthesis or storage of the parent drug. theclinivex.comdaicelpharmastandards.com As a metabolite, it is a product of the body's natural biotransformation processes, which are designed to modify foreign compounds to facilitate their excretion. ias.ac.in Research has identified this compound, sometimes referred to as benzylic hydroxy dapagliflozin, as one of the substances formed as the body processes Dapagliflozin. ias.ac.in

Simultaneously, it is classified as an impurity in the context of pharmaceutical manufacturing. theclinivex.com Impurities are unwanted chemicals that may be present in drug formulations and can originate from starting materials, byproducts of chemical reactions, or degradation of the active pharmaceutical ingredient (API). alentris.orgamazonaws.com The presence of this compound as an impurity necessitates rigorous analytical monitoring to ensure the purity and consistency of the final drug product. daicelpharmastandards.com

Significance of Metabolite and Impurity Characterization in Drug Discovery and Development

Secondly, the control of impurities is paramount for patient safety. Even in small amounts, certain impurities can be toxic. Therefore, a detailed impurity profile for any pharmaceutical product is required for regulatory approval. alentris.org This involves identifying potential impurities, understanding their sources, and implementing robust analytical methods to control their levels within acceptable limits. daicelpharmastandards.comamazonaws.com The study of compounds like this compound contributes to building this comprehensive impurity profile for Dapagliflozin, ultimately safeguarding public health. amazonaws.com

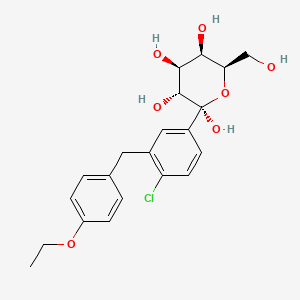

Stereochemical Considerations and Nomenclature of this compound

The nomenclature of this compound precisely defines its three-dimensional structure, which is critical to its chemical and biological properties. The parent compound, Dapagliflozin, is a C-glycoside, meaning it has a carbon-carbon bond linking the glucose ring to the aglycone moiety. nih.gov The stereochemical descriptors (2S,3R,4R,5S,6R) refer to the specific spatial arrangement of the substituent groups on the chiral centers of the pyranose (six-membered sugar) ring, which is derived from glucose. nih.govpensoft.net

The IUPAC name for Dapagliflozin is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. wikipedia.org The name for the metabolite, (2S,3R,4S,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, indicates the addition of a hydroxyl group at the 2-position of the oxane ring, while maintaining the original stereochemistry of the glucose moiety. nih.gov This level of stereochemical detail is vital, as even minor changes in the three-dimensional arrangement of atoms can significantly alter a molecule's interaction with biological targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25ClO7 |

|---|---|

Molecular Weight |

424.9 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18+,19+,20-,21+/m1/s1 |

InChI Key |

KYDGWGYAUCJZDV-IFLJBQAJSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 2s,3r,4s,5r,6r 5 Hydroxy Dapagliflozin

Synthesis of Related Dapagliflozin (B1669812) Metabolites for Comparative Studies

For comprehensive pharmacological and metabolic profiling, the synthesis of other key metabolites is essential. Streamlined approaches have been developed for Oxo Dapagliflozin and Desethyl Dapagliflozin. ias.ac.in

Synthesis of Oxo Dapagliflozin: This metabolite, a precursor in one of the main pathways to benzylic hydroxy dapagliflozin, can be synthesized starting from 5-bromo-2-chloro-4'-ethoxybenzophenone. The synthesis involves a multi-step process including the coupling with a protected glucolactone, followed by deprotection steps to yield the final ketone product. ias.ac.in The final step is typically a hydrolysis of the acetylated precursor using LiOH·H₂O, which provides Oxo Dapagliflozin in high yield (84%). ias.ac.in

Synthesis of Desethyl Dapagliflozin: This metabolite is formed by the O-deethylation of the parent drug. A reported synthetic method involves treating Dapagliflozin with Boron Tribromide (BBr₃) in a solvent such as dichloromethane (B109758) (DCM). ias.ac.in

| Metabolite | Precursor | Key Reagents |

| Oxo Dapagliflozin | Tetra-O-acetyl Oxo Dapagliflozin | LiOH·H₂O |

| Desethyl Dapagliflozin | Dapagliflozin | BBr₃ |

Table 2: Synthesis of Related Dapagliflozin Metabolites. Data sourced from ias.ac.in.

Precursor Chemical Structures and Reaction Mechanism Elucidation

The synthetic strategies rely on key precursor molecules derived from Dapagliflozin or its building blocks.

Precursor Structures:

| Compound Name | Structure |

| Dapagliflozin | Chemical structure of Dapagliflozin |

| Tetra-O-acetyl-dapagliflozin | Chemical structure of Tetra-O-acetyl-dapagliflozin |

| Oxo Dapagliflozin | Chemical structure of Oxo Dapagliflozin |

Reaction Mechanism Elucidation:

Benzylic Bromination (NBS/AIBN Pathway): This reaction proceeds via a classic free-radical chain mechanism.

Initiation: AIBN thermally decomposes to generate nitrogen gas and two cyanoisopropyl radicals.

Propagation: A cyanoisopropyl radical abstracts a hydrogen atom from NBS to form a bromine radical. This highly reactive bromine radical then abstracts a benzylic hydrogen from Tetra-O-acetyl-dapagliflozin, which is the most susceptible to abstraction due to the stability of the resulting benzylic radical. This radical then reacts with another molecule of NBS to form the brominated product and a new bromine radical, continuing the chain.

Termination: The reaction is terminated by the combination of any two radical species. The subsequent hydrolysis is a nucleophilic substitution reaction where the hydroxide (B78521) ion (from LiOH) attacks the electrophilic benzylic carbon, displacing the bromide ion.

Ketone Reduction (NaBH₄ Pathway): This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of Oxo Dapagliflozin.

The borohydride (B1222165) ion (BH₄⁻) acts as a source of hydride (H⁻).

The hydride attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

The alkoxide is then protonated by the methanol (B129727) solvent in the workup step to yield the final benzylic alcohol product. ias.ac.in

Metabolic Formation and Biotransformation Pathways of 2s,3r,4s,5r,6r 5 Hydroxy Dapagliflozin

In Vitro Metabolism Studies Leading to Hydroxylated Metabolites

In vitro studies have been fundamental in identifying the metabolic pathways of dapagliflozin (B1669812), including hydroxylation. nih.govresearchgate.net These studies have highlighted the roles of various enzyme systems in the formation of metabolites like (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin.

The metabolism of dapagliflozin is mediated to some extent by the cytochrome P450 (CYP) system, a superfamily of enzymes primarily responsible for phase I metabolism of xenobiotics. mdpi.com Several CYP isozymes have been identified as being involved in the biotransformation of dapagliflozin, including CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4. These enzymes catalyze oxidative reactions, such as hydroxylation, which lead to the formation of various metabolites. mdpi.com

However, studies have indicated that dapagliflozin is not a significant inhibitor or inducer of human P450 enzymes. nih.govepa.govsemanticscholar.org In a study involving a type 1 diabetes rat model, the combination of dapagliflozin and insulin (B600854) was found to stabilize the activities of CYP1A, 2D, 2E, and 3A. nih.govnih.gov This suggests that while CYP enzymes are involved in dapagliflozin's metabolism, the interaction is complex and may be influenced by physiological conditions. nih.gov

While hydroxylation is a key pathway, the most prominent metabolic pathway for dapagliflozin is glucuronidation, a phase II conjugation reaction. nih.govresearchgate.net This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9 being the main enzyme responsible for forming dapagliflozin 3-O-glucuronide, the major and inactive metabolite of dapagliflozin. researchgate.netnih.gov Other UGT enzymes, such as UGT2B4 and UGT2B7, are also involved in its metabolism.

Table 1: Enzymes Involved in Dapagliflozin Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Dapagliflozin Metabolism | Reference(s) |

|---|---|---|---|

| Cytochrome P450 | CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP3A4 | Mediation of hydroxylation and other oxidative pathways. | |

| UDP-glucuronosyltransferase | UGT1A9 | Primary enzyme for formation of the major inactive metabolite, dapagliflozin 3-O-glucuronide. | researchgate.netnih.gov |

| UDP-glucuronosyltransferase | UGT2B4, UGT2B7 | Contribution to glucuronidation. |

Metabolic Profiling and Metabolite Identification in Preclinical Biological Systems

Preclinical studies using various biological systems have been crucial for characterizing the metabolic profile of dapagliflozin and identifying its metabolites, including the hydroxylated forms.

Incubation studies using liver microsomes and hepatocytes are standard in vitro methods to assess metabolic stability and identify metabolic pathways. springernature.com For dapagliflozin, such studies have been conducted using hepatocytes from mice, rats, dogs, monkeys, and humans. nih.govresearchgate.netepa.gov These experiments consistently identified three prominent metabolic pathways: glucuronidation, hydroxylation, and O-deethylation. nih.govresearchgate.netepa.govsemanticscholar.orgresearchgate.net

The rate of metabolism was observed to vary across species, with rat hepatocytes showing the highest turnover of dapagliflozin. nih.govresearchgate.netepa.gov Conversely, dapagliflozin was found to be most stable in human hepatocytes, indicating a slower rate of metabolism in humans compared to rats. nih.govresearchgate.netepa.govsemanticscholar.orgresearchgate.net

The metabolic profile of dapagliflozin has been shown to be qualitatively similar across different animal species, including mice, rats, dogs, and monkeys, as well as in humans. nih.govresearchgate.netepa.govsemanticscholar.org Pharmacokinetic studies in rats, dogs, and monkeys have provided further insights into the disposition of dapagliflozin and its metabolites. nih.govepa.gov

Table 2: Summary of Dapagliflozin Metabolism in Preclinical Models

| Biological System | Key Findings | Reference(s) |

|---|---|---|

| Hepatocytes (Mouse, Rat, Dog, Monkey, Human) | Qualitatively similar metabolic profiles; identified glucuronidation, hydroxylation, and O-deethylation as major pathways. | nih.govresearchgate.netepa.gov |

| Rat Hepatocytes | Highest metabolic turnover compared to other species. | nih.govresearchgate.netepa.gov |

| Human Hepatocytes | Highest metabolic stability (slowest turnover). | nih.govresearchgate.netepa.gov |

| Diabetic Rat Model | Dapagliflozin with insulin stabilized CYP enzyme activities. | nih.govnih.gov |

| Diabetic ob/ob Mouse Model | Dapagliflozin ameliorated fatty liver. | nih.govresearchgate.net |

Isotopic Labeling for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs. Studies involving radiolabeled dapagliflozin have been instrumental in understanding its absorption, distribution, metabolism, and excretion.

The use of [14C]dapagliflozin in human pharmacokinetic studies allowed for the comprehensive tracking of the drug and its metabolites. nih.govresearchgate.netsemanticscholar.org These studies confirmed good exposure, low clearance, and an adequate half-life for dapagliflozin and its metabolites. researchgate.netnih.govresearchgate.net

Furthermore, the synthesis of stable-isotope-labeled (carbon-13) glucuronide metabolites of dapagliflozin has been crucial for elucidating the precise structures of metabolites found in human urine. researchgate.netnih.govsemanticscholar.org These labeled compounds serve as internal standards for analytical methods, enabling accurate quantification and structural confirmation of metabolites formed in vivo. researchgate.netnih.gov This approach has been vital in confirming the metabolic pathways of dapagliflozin, including the formation of its various hydroxylated and glucuronidated derivatives.

Advanced Analytical Methodologies for Characterization and Quantification of 2s,3r,4s,5r,6r 5 Hydroxy Dapagliflozin

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin (B1669812) from its parent compound, Dapagliflozin, and other related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the most prominently used methods for this separation.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the accurate quantification of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin. The method development process involves a systematic optimization of various parameters to achieve adequate separation and resolution from Dapagliflozin and other potential impurities.

Key parameters in the development of a stability-indicating HPLC method often include the use of a C18 stationary phase, which provides the necessary hydrophobicity to retain and separate the compounds of interest. A gradient elution is typically employed to ensure the effective separation of compounds with varying polarities. The mobile phase commonly consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. Detection is generally carried out using a UV detector, with the wavelength selected based on the UV absorption maxima of Dapagliflozin and its impurities, often in the range of 223-245 nm.

| Parameter | Typical Conditions |

| Column | C18 (e.g., Hypersil BDS, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer pH 6.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 223-245 nm |

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

Ultra-High Performance Liquid Chromatography (UPLC) Applications

UPLC, with its use of sub-2 µm particle size columns, offers significant advantages over traditional HPLC for the analysis of this compound. These advantages include higher resolution, improved sensitivity, and significantly shorter analysis times. The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to withstand the higher backpressures generated by the smaller particle size columns.

The enhanced resolving power of UPLC is particularly beneficial for separating closely related impurities from the main drug substance, ensuring accurate quantification even at low levels.

Mass Spectrometry-Based Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful technique for the quantification of this compound, especially in complex matrices such as plasma. This method offers high selectivity and sensitivity by utilizing Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high degree of specificity minimizes interference from other components in the sample.

For Dapagliflozin and its metabolites, both positive and negative electrospray ionization (ESI) modes can be employed. The choice of ionization mode depends on the specific compound and the desired sensitivity. While specific MRM transitions for this compound are not widely published, a general approach would involve the selection of the protonated or ammoniated molecule as the precursor ion in positive mode, or the deprotonated molecule in negative mode, followed by optimization of collision energy to obtain characteristic product ions. For Dapagliflozin, a common transition in positive ESI is the fragmentation of the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 426.2 to a product ion at m/z 107.2.

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | ~425.1 |

| Product Ion(s) | To be determined through fragmentation studies |

| Collision Gas | Argon or Nitrogen |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the confident determination of the molecular formula of the compound. This is particularly important in the identification of unknown impurities or metabolites.

The molecular formula of this compound is C₂₁H₂₅ClO₇. The theoretical monoisotopic mass can be calculated and compared to the experimentally determined mass to confirm its identity.

| Property | Value |

| Molecular Formula | C₂₁H₂₅ClO₇ |

| Calculated Monoisotopic Mass | 424.1289 g/mol |

| Calculated Average Mass | 424.87 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural and stereochemical elucidation of this compound. Through various one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.

Development and Validation of Specific Analytical Methods for Impurity Analysis

The development and validation of specific analytical methods for the analysis of this compound are crucial for maintaining the quality of Dapagliflozin. These methods are designed to be stability-indicating, meaning they can accurately measure the impurity in the presence of the active pharmaceutical ingredient (API) and other potential degradation products. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of these analytical strategies.

Chromatographic Separation and Detection

The chromatographic separation of this compound from Dapagliflozin and other related substances is typically achieved using reversed-phase HPLC (RP-HPLC). The choice of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition are critical for achieving the desired resolution.

One study detailed a successful separation using a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm). The mobile phase consisted of a gradient mixture of a buffer at pH 6.5 (Mobile Phase A) and a combination of acetonitrile and water (90:10 v/v) (Mobile Phase B). researchgate.netresearchgate.net The detection is commonly performed using a photodiode array (PDA) detector at a wavelength where both the API and the impurity exhibit significant absorbance, often around 224 nm or 245 nm. researchgate.netnih.gov

For enhanced sensitivity and specificity, particularly at very low concentrations, LC coupled with tandem mass spectrometry (LC-MS/MS) is employed. This technique allows for the selective detection and quantification of the impurity based on its specific mass-to-charge ratio (m/z), even in complex matrices.

Method Validation

In accordance with the International Council for Harmonisation (ICH) guidelines, any analytical method developed for impurity quantification must undergo rigorous validation to demonstrate its suitability for its intended purpose. The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is demonstrated by the absence of interference from the blank, placebo, and other known impurities at the retention time of this compound.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

While specific validation data for a method solely dedicated to this compound is not extensively published in publicly available literature, the general methodologies for Dapagliflozin and its impurities provide a framework. For instance, a stability-indicating HPLC method for Dapagliflozin was validated with a linearity range of 10-60 µg/ml, an LOD of 0.02 µg/ml, and a LOQ of 0.06 µg/ml for the parent drug. It is expected that a validated method for the 5-hydroxy impurity would demonstrate similar levels of sensitivity and precision.

One comprehensive study on Dapagliflozin and its impurities demonstrated the successful separation of multiple related substances. researchgate.netresearchgate.net The validation of this method, as per ICH guidelines, confirmed its precision, accuracy, linearity, specificity, sensitivity, and robustness, making it suitable for routine analysis. researchgate.netresearchgate.net

Characterization and Isolation

The unequivocal identification of this compound is a prerequisite for developing a specific analytical method. This often involves the isolation of the impurity from a sample matrix using techniques like preparative HPLC. Once isolated, the structure of the impurity is elucidated using a combination of spectroscopic techniques, including:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. One study identified an impurity with the molecular formula C21H25ClO7, consistent with a hydroxylated Dapagliflozin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To provide detailed information about the molecular structure and the position of the hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

The synthesis of this compound as a reference standard is also a critical step. A streamlined synthetic approach has been devised to access this and other metabolites of Dapagliflozin, which is instrumental for the development and validation of analytical methods.

The development and validation of these advanced analytical methodologies are indispensable for ensuring the quality and safety of Dapagliflozin. By enabling the precise characterization and quantification of the this compound impurity, these methods play a vital role in the pharmaceutical manufacturing and quality control process.

Role in Drug Impurity Profiling and Pharmaceutical Quality Control

Identification and Characterization as a Process-Related Impurity

(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin (B1669812), also known as Dapagliflozin Hydroxy Impurity or benzylic hydroxy dapagliflozin, is a known impurity that can arise during the synthesis of Dapagliflozin. theclinivex.comvivanls.comsynthinkchemicals.com Process-related impurities are substances that are formed as byproducts during the manufacturing process of the API. alentris.org The formation of this specific hydroxy impurity is often associated with the complex multi-step synthesis of Dapagliflozin.

While the precise, proprietary details of commercial Dapagliflozin synthesis are not fully public, the chemical structure of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin suggests its potential origin from an oxidation reaction at the benzylic carbon of the Dapagliflozin molecule or a precursor. This position is susceptible to oxidation due to the activating effects of the adjacent aromatic ring and ether linkage. Incomplete reactions or the presence of oxidizing agents in the reaction mixture could potentially lead to the formation of this impurity.

The characterization of this compound as a reference standard is crucial for its accurate identification and quantification in Dapagliflozin API batches. synzeal.com This involves its synthesis and subsequent analysis using various spectroscopic and chromatographic techniques to confirm its structure and purity. ias.ac.in A comprehensive characterization data package for a reference standard typically includes data from:

1H-NMR (Proton Nuclear Magnetic Resonance): To determine the structure and arrangement of hydrogen atoms.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To assess purity.

Infrared Spectroscopy (IR): To identify functional groups. synthinkchemicals.com

| Identifier | Value |

|---|---|

| IUPAC Name | (2S,3R,4S,5R,6R)-2-(4-Chloro-3-((4-ethoxyphenyl)(hydroxy)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

| Synonyms | Dapagliflozin Hydroxy Impurity, Dapagliflozin Hydroxy (Benzylic) Impurity |

| CAS Number | 1204222-85-4 |

| Molecular Formula | C21H25ClO7 |

| Molecular Weight | 424.87 g/mol |

Degradation Pathway Studies and Identification of Degradation Products

Understanding the degradation pathways of Dapagliflozin is essential for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are instrumental in identifying potential degradation products, including this compound. researchgate.net

Forced Degradation Studies (e.g., oxidative, hydrolytic, photolytic pathways)

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies. This helps to elucidate the intrinsic stability of the molecule and identify degradation products that might form under various environmental conditions. alentris.org

Studies have shown that Dapagliflozin is susceptible to degradation under various stress conditions:

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of oxidative byproducts. alentris.org The benzylic position of the Dapagliflozin molecule is a likely site for oxidation, potentially leading to the formation of this compound. Several studies have investigated the oxidative degradation of Dapagliflozin, although not all explicitly identify this specific hydroxy impurity. dntb.gov.uabue.edu.eg

Hydrolytic Degradation: Dapagliflozin has been found to be labile in acidic and alkaline conditions. researchgate.netneliti.com Hydrolysis can lead to the cleavage of the glycosidic bond or other susceptible bonds within the molecule. While the primary degradation products of hydrolysis are often reported as the aglycone and glucose, the potential for other degradation pathways exists. researchgate.net

Photolytic Degradation: While some studies suggest Dapagliflozin is relatively stable under photolytic conditions, others have observed some degradation upon exposure to UV radiation. alentris.orgnih.gov The specific degradation products formed under photolytic stress require further detailed characterization.

It is important to note that while forced degradation studies indicate the potential for the formation of this compound, its presence and levels in the final drug product under normal storage conditions are controlled through rigorous manufacturing processes and stability testing.

Stability-Indicating Analytical Methodologies

To monitor and control impurities like this compound, robust and validated stability-indicating analytical methods are essential. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its impurities, degradation products, and excipients. ijrar.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Dapagliflozin and its impurities. nih.govresearchgate.net Various reverse-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. japer.inresearchgate.net Key features of these methods include:

Column: C18 or C8 columns are commonly used for separation. nih.govnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. nih.gov

Detection: UV detection is commonly used, with the detection wavelength often set around 220-245 nm. ijrar.comjaper.in

The development and validation of these methods follow the guidelines of the International Council for Harmonisation (ICH), ensuring their accuracy, precision, specificity, linearity, and robustness. nih.gov These methods are capable of separating Dapagliflozin from its known impurities, including this compound, allowing for their individual quantification. researchgate.net

| Stress Condition | Observation | Potential for this compound Formation |

|---|---|---|

| Oxidative (e.g., H2O2) | Degradation observed. dntb.gov.uabue.edu.eg | High, due to the susceptibility of the benzylic position to oxidation. |

| Acidic Hydrolysis | Significant degradation observed. researchgate.netresearchgate.net | Possible, though primary degradation is often cleavage of the glycosidic bond. |

| Alkaline Hydrolysis | Degradation observed. researchgate.netneliti.com | Possible, with potential for various molecular rearrangements. |

| Photolytic (UV/Vis light) | Generally stable, with some degradation reported in some studies. alentris.orgnih.gov | Lower potential compared to oxidative and hydrolytic stress. |

| Thermal (Dry Heat) | Generally stable. nih.gov | Low potential. |

Impurity Profiling and Control Strategies in Active Pharmaceutical Ingredient (API) Manufacturing

Impurity profiling is the identification and quantification of all potential impurities in an API. alentris.org For Dapagliflozin, this includes starting materials, intermediates, byproducts, and degradation products such as this compound. A comprehensive impurity profile is a critical component of the drug approval process and ongoing quality control. alentris.org

The control of this compound and other impurities in Dapagliflozin API manufacturing involves a multi-faceted approach:

Process Optimization: The synthesis route of Dapagliflozin is carefully designed and optimized to minimize the formation of impurities. alentris.org This includes controlling reaction parameters such as temperature, pressure, reaction time, and the quality of raw materials and reagents.

In-Process Controls (IPCs): Analytical tests are performed at critical stages of the manufacturing process to monitor the formation of impurities. This allows for adjustments to be made in real-time to ensure the quality of the intermediate and final products.

Purification Techniques: After synthesis, the crude Dapagliflozin is subjected to one or more purification steps to remove impurities. Common purification techniques include crystallization, chromatography, and extraction. alentris.org The choice of purification method is critical for effectively removing structurally similar impurities like this compound.

Specification Setting: Strict limits for known and unknown impurities are established for the final Dapagliflozin API, in accordance with regulatory guidelines from authorities such as the FDA and EMA. These specifications ensure that the levels of impurities are well below those that could pose a safety risk.

Reference Standards: The availability of well-characterized reference standards for impurities like this compound is essential for their accurate identification and quantification during routine quality control testing. synzeal.comaquigenbio.com

By implementing these comprehensive control strategies, pharmaceutical manufacturers can ensure the consistent production of high-quality Dapagliflozin API with minimal levels of impurities, thereby safeguarding patient health.

In Vitro and Preclinical Biological Activity Investigations of Hydroxylated Dapagliflozin Analogues

In Vitro Pharmacological Characterization of Related Metabolites

Table 1: Reported Pharmacological Activity of Dapagliflozin (B1669812) Metabolites This table is based on available literature; specific quantitative data for (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin is not specified.

| Compound Name | Metabolite Type | Reported SGLT2 Inhibitory Activity |

|---|---|---|

| This compound | Minor, Hydroxylated | Not specifically reported; generally considered not to have significant pharmacological activity. researchgate.net |

| Dapagliflozin 3-O-glucuronide | Major, Glucuronide | Non-pharmacologically active. scielo.brscielo.br |

| Dapagliflozin 2-O-glucuronide | Major, Glucuronide | Non-pharmacologically active. scielo.brscielo.br |

Cellular and Subcellular Mechanistic Studies in Non-Clinical Models

Detailed mechanistic studies focusing specifically on this compound are scarce. Research in this area has predominantly centered on the parent drug, dapagliflozin.

Effects on Cellular Metabolism (e.g., glucose uptake, oxidative phosphorylation in cell lines)

There is no specific data available from the reviewed literature concerning the effects of this compound on cellular glucose uptake or oxidative phosphorylation.

For context, studies on the parent compound, dapagliflozin, have shown that it can induce significant shifts in cellular metabolism. For instance, treatment with dapagliflozin has been associated with changes in metabolic pathways related to energy metabolism and mitochondrial function. nih.govnih.gov Metabolomic studies in patients treated with dapagliflozin have identified changes in urinary and plasma metabolites consistent with a shift toward fatty acid and ketone body metabolism and potential improvements in mitochondrial function. researchgate.netoup.comutwente.nl However, these effects are attributed to the systemic impact of SGLT2 inhibition by the parent drug, and it is not reported whether the hydroxylated metabolite contributes to or has any direct effects on these cellular processes.

Receptor Binding and Enzyme Interaction Assays

Direct receptor binding and enzyme interaction assays for this compound are not described in the reviewed scientific literature. The parent compound, dapagliflozin, has been shown to be highly selective for SGLT2 over other SGLT family members and displays no significant off-target interactions in broad screening panels of receptors, enzymes, and ion channels. nih.gov

In Silico Toxicological Assessment and Structure-Activity Relationship (SAR) Prediction for Metabolites

Computational (in silico) methods are valuable tools for predicting the toxicological risk of drug metabolites. scielo.brresearchgate.net

An in silico toxicological assessment of metabolites of several SGLT2 inhibitors, including dapagliflozin, was conducted. scielo.brresearchgate.net This study focused on the major glucuronide metabolites (M2-1 and M2-2) and did not include the hydroxylated metabolite in its specific analysis. The general findings for the assessed dapagliflozin metabolites were that they displayed no mutagenic, tumorigenic, or cardiotoxic risks in the predictive models used. researchgate.net

Furthermore, a comprehensive carcinogenicity risk assessment of dapagliflozin involved in silico, in vitro, and in vivo genotoxicity studies of the parent drug and its metabolites. nih.gov The results of these assessments concluded that dapagliflozin and its metabolites were not genotoxic. nih.gov

Regarding the structure-activity relationship (SAR), the impact of hydroxylation at the benzylic position on the C-aryl ring of dapagliflozin has not been specifically detailed. General SAR studies for the gliflozin class focus on modifications to the glucose moiety and the aryl rings to optimize SGLT2 potency and selectivity. pensoft.netpensoft.net The lack of significant pharmacological activity reported for dapagliflozin's metabolites suggests that the metabolic changes, including hydroxylation, likely disrupt the key interactions required for potent SGLT2 binding.

Table 2: Summary of In Silico and Preclinical Safety Assessments for Dapagliflozin and its Metabolites

| Assessment Type | Compound(s) Studied | Key Findings | Reference |

|---|---|---|---|

| In Silico Toxicology (Mutagenicity, Tumorigenicity, Cardiotoxicity) | Dapagliflozin and major glucuronide metabolites | Predicted to have no significant risk. | researchgate.net |

| Genotoxicity (In silico, in vitro, in vivo) | Dapagliflozin and its metabolites (general) | Determined to be not genotoxic. | nih.gov |

Future Research Directions and Opportunities in the Study of 2s,3r,4s,5r,6r 5 Hydroxy Dapagliflozin

Novel Synthetic Approaches for Complex Metabolite Synthesis

The generation of pure standards of drug metabolites is crucial for detailed pharmacological and toxicological assessment. While synthetic routes for dapagliflozin (B1669812) and some of its metabolites have been established, future research into novel synthetic approaches for (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin could yield more efficient and stereoselective methods. ias.ac.inresearchgate.netacs.org

Future research opportunities include:

Biocatalysis: Employing enzymes or whole-cell systems to perform highly specific hydroxylation on the dapagliflozin backbone. This could offer a greener and more efficient alternative to traditional multi-step chemical syntheses.

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis for creating the core structure with enzymatic steps for precise, late-stage functionalization, such as stereoselective hydroxylation.

Flow Chemistry: Developing continuous flow processes for the synthesis of this metabolite. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes.

Photoredox Catalysis: Exploring light-mediated reactions to introduce the hydroxyl group, which may provide novel reactivity and selectivity under mild conditions.

A streamlined synthetic approach would not only facilitate the availability of the metabolite for research but also enable the synthesis of isotopically labeled versions for use in metabolic fate studies. researchgate.net

Application of Advanced Spectroscopic and Spectrometric Techniques for Deeper Structural Insights

A definitive understanding of the three-dimensional structure of this compound is fundamental to understanding its biological activity. While standard techniques like NMR and mass spectrometry are essential, advanced methods can provide unprecedented detail. researchgate.netresearchgate.net

Potential applications of advanced techniques:

Cryo-Electron Microscopy (Cryo-EM): For determining the high-resolution structure of the metabolite when bound to its biological target, such as the SGLT2 transporter, which could reveal key binding interactions.

Solid-State NMR (ssNMR): To study the structure and dynamics of the metabolite in a solid or membrane-bound state, mimicking its physiological environment more closely.

Chiral Spectroscopy Techniques: Advanced vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can provide unambiguous confirmation of the absolute stereochemistry of the molecule. acs.org

High-Resolution Mass Spectrometry (HRMS): Techniques like ion mobility-mass spectrometry (IM-MS) can be used to separate the metabolite from other isomers and provide information about its collisional cross-section (CCS), a property related to its 3D shape.

These techniques will be instrumental in creating a detailed structural map of the metabolite, which is a prerequisite for understanding its interaction with biological targets.

Integration of Systems Biology and Omics Approaches for Comprehensive Metabolic Understanding

To fully grasp the physiological role of this compound, it is essential to move beyond isolated studies and adopt a systems-level perspective. e-enm.orgfrontiersin.org The integration of various "omics" technologies can provide a holistic view of how the metabolite influences cellular networks and pathways. nih.govnih.gov

Integrative research strategies:

Metabolomics: Untargeted and targeted metabolomics studies can map the metabolic pathways affected by the presence of this compound. nih.govrug.nl This can reveal downstream effects on energy metabolism, mitochondrial function, and endothelial function. nih.govrug.nl

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in response to the metabolite can identify the genetic and signaling pathways it modulates. nih.gov

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, offering insights into the cellular machinery impacted by the metabolite. nih.gov

Such systems biology approaches can help to identify potential biomarkers of dapagliflozin efficacy or side effects related to this specific metabolite and uncover novel therapeutic targets. e-enm.org

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods are powerful tools for predicting and analyzing the interaction of small molecules with their biological targets. rsc.org For this compound, these techniques can provide atomic-level insights into its binding affinity and selectivity.

Key computational research areas:

Molecular Docking: Predicting the preferred binding pose of the metabolite within the active site of SGLT2 and other potential off-targets. This can help to understand if the added hydroxyl group enhances or diminishes binding compared to the parent drug.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the metabolite-protein complex over time. rsc.org MD simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using this hybrid method to model the electronic details of the binding event with high accuracy, which is particularly useful for understanding reaction mechanisms or charge transfer processes.

Free Energy Calculations: Employing methods like umbrella sampling or thermodynamic integration to calculate the binding free energy of the metabolite to its target. This provides a quantitative measure of binding affinity that can be compared with experimental data and used to guide the design of new molecules.

These computational studies can elucidate the molecular basis for the activity of this compound, explain its selectivity, and predict potential interactions with other proteins, thereby guiding future experimental research. rsc.org

Q & A

Q. How is (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin synthesized and characterized in academic settings?

Methodological Answer: Synthesis typically involves chiral resolution or enzymatic modification of dapagliflozin precursors. For example, regioselective hydroxylation at the C5 position can be achieved using biocatalysts or transition-metal catalysts under controlled pH and temperature conditions . Characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Impurity profiling often includes co-injection with reference standards to resolve stereoisomeric ambiguities .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical matrices?

Methodological Answer: Reverse-phase HPLC (RP-HPLC) with UV detection at 225–230 nm is widely used. A validated method includes a C18 column (250 × 4.6 mm, 5 µm), mobile phase of methanol:phosphate buffer (pH 3.0) in a 70:30 ratio, and flow rate of 1.0 mL/min . Method validation follows ICH guidelines, with linearity (1–50 µg/mL, R² > 0.999), precision (RSD < 2%), and accuracy (98–102% recovery). For impurity quantification, gradient elution separates hydroxy derivatives from parent compounds .

Q. How do researchers assess the stability of this compound under stress conditions?

Methodological Answer: Stability studies involve exposing the compound to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), thermal (40–60°C), and photolytic conditions. Degradation products are monitored using stability-indicating HPLC methods. For instance, thermal stress at 60°C for 48 hours reveals <5% degradation, confirming robustness. Data interpretation focuses on peak purity and resolution of degradation peaks from the analyte .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how are they studied?

Methodological Answer: In vitro metabolic studies use human liver microsomes (HLMs) or hepatocytes incubated with the compound. Metabolites are identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). For example, glucuronidation at the hydroxyl group is a primary pathway, detected as a +176 Da mass shift. Kinetic parameters (e.g., Km, Vmax) are calculated using Michaelis-Menten models .

Q. How can researchers evaluate the environmental impact of this compound?

Methodological Answer: Environmental fate studies include biodegradation assays (OECD 301F) and aquatic toxicity tests (e.g., Daphnia magna EC50). Detection in water samples uses solid-phase extraction (SPE) followed by LC-MS/MS, with a limit of quantification (LOQ) of 1 ng/L. Persistence is assessed via half-life (t½) measurements in soil/water systems under simulated sunlight .

Q. What experimental designs are used to investigate the SGLT2 inhibition mechanism of this compound?

Methodological Answer: Competitive binding assays with radiolabeled dapagliflozin (e.g., ³H-labeled) in HEK293 cells expressing human SGLT2 quantify inhibition potency (IC50). Molecular docking studies (using software like AutoDock Vina) map hydrogen bonding between the hydroxyl group and Glu437/His80 residues. Synchrotron X-ray crystallography of co-crystallized SGLT2 complexes provides angstrom-level resolution of binding interactions .

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer: Contradictions may arise from isomer purity (>99% required), interspecies variability, or assay sensitivity. Cross-validation using orthogonal methods (e.g., LC-MS vs. ELISA) is critical. Meta-analyses of RCTs (e.g., PRISMA guidelines) stratify data by dosage, patient demographics, and co-administered drugs. For example, discrepancies in renal clearance rates can be resolved by adjusting for glomerular filtration rate (GFR) variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.